N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Overview
Description
N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is an organic compound with a complex structure that includes aromatic rings, thiazole, and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethylaniline with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with ethanediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar in structure but with hydroxyl groups instead of methyl groups.
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide: Another related compound with similar functional groups.
Uniqueness
N’-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to its specific combination of aromatic rings, thiazole, and ethanediamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-17(10-8-14)22-24-18(13-28-22)11-12-23-20(26)21(27)25-19-6-4-5-15(2)16(19)3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYJRSGNDCASDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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